Elucidation of the Chemical Structure of N-Desmethyl Rilmazolam: A Technical Guide
Elucidation of the Chemical Structure of N-Desmethyl Rilmazolam: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the methodologies and data integral to the chemical structure elucidation of N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazafone.[1][2][3] Intended for researchers, medicinal chemists, and forensic toxicologists, this guide details the metabolic pathway, analytical techniques, and confirmatory synthesis involved in its identification and characterization. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.
Chemical Identity and Physicochemical Properties
N-Desmethyl Rilmazolam is categorized as a triazolobenzodiazepine, a class of compounds known for their sedative and anxiolytic properties.[4][5] It is not administered directly but is formed in vivo following the administration of Rilmazafone.[6] The fundamental chemical and physical properties are summarized in Table 1.
| Property | Value |
| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][4][5]triazolo[1,5-a][4][5]benzodiazepine-2-carboxamide[3][4][7] |
| Molecular Formula | C₁₈H₁₃Cl₂N₅O[3][4][7] |
| Molecular Weight | 386.2 g/mol [4] |
| Exact Mass | 385.0497 u[7] |
| CAS Number | 50330-93-3[3][5][7] |
| Physical State | Solid at room temperature[4][7] |
| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol[3][4] |
Table 1: Chemical Identifiers and Properties of N-Desmethyl Rilmazolam.
The elemental composition, critical for confirmation via high-resolution mass spectrometry and combustion analysis, is presented in Table 2.
| Element | Percentage (%) |
| Carbon (C) | 55.98[7] |
| Hydrogen (H) | 3.39[7] |
| Chlorine (Cl) | 18.36[7] |
| Nitrogen (N) | 18.13[7] |
| Oxygen (O) | 4.14[7] |
Table 2: Elemental Analysis of N-Desmethyl Rilmazolam.
Metabolic Pathway and Formation
The formation of N-Desmethyl Rilmazolam is a multi-step enzymatic process that begins after the ingestion of the water-soluble prodrug, Rilmazafone.[1][6]
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Activation of Rilmazafone: The process is initiated in the small intestine, where aminopeptidase enzymes hydrolyze Rilmazafone.[1][6] This step involves desglycylation (the removal of a glycine group).[1][2]
-
Formation of Rilmazolam (M-1): The resulting intermediate undergoes spontaneous cyclization to form the first active metabolite, Rilmazolam.[1][2]
-
Formation of N-Desmethyl Rilmazolam (M-2): Subsequently, Rilmazolam undergoes N-demethylation, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, to yield N-Desmethyl Rilmazolam.[1]
Methodologies for Structure Elucidation
The definitive identification of N-Desmethyl Rilmazolam from biological matrices relies on a combination of advanced analytical techniques.[8] The primary methods involve chromatographic separation coupled with mass spectrometric detection.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the foremost technique for both the identification and precise quantification of N-Desmethyl Rilmazolam in biological samples like blood and urine.[1][10] It offers high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Considered a reference method for benzodiazepine analysis, GC-MS provides robust identification based on mass spectra, which can be compared against spectral libraries.[3][9]
-
Nuclear Magnetic Resonance (NMR): While MS provides mass and fragmentation data, NMR is essential for unequivocally determining the exact molecular structure, including the specific site of demethylation, by analyzing the chemical environment of each atom.[8]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule and its fragments, allowing for the calculation of the elemental formula and confirming the identity against theoretical values.[11]
Experimental Protocols
A robust analytical workflow is critical for isolating and identifying metabolites. The following protocols are representative of standard practices in the field.
The objective is to extract the analytes from a complex biological matrix (e.g., plasma or urine) and remove endogenous interferences.
-
Sample Pre-treatment: Centrifuge 1 mL of the biological sample (e.g., plasma) to pellet proteins. Dilute the supernatant with a buffer solution (e.g., phosphate buffer, pH 6.0).
-
Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and then the buffer solution.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute the target analyte, N-Desmethyl Rilmazolam, using an appropriate organic solvent or solvent mixture (e.g., ethyl acetate/methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
The following table outlines typical parameters for the quantitative analysis of N-Desmethyl Rilmazolam.
| Parameter | Description |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B to ensure separation from other metabolites. |
| Flow Rate | 0.2 - 0.4 mL/min. |
| MS System | Triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+). |
| Scan Type | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Precursor ion (m/z for N-Desmethyl Rilmazolam) to specific product ions for quantification and qualification. |
Table 3: Representative LC-MS/MS Instrumental Parameters.
Data Presentation and Interpretation
In an MS/MS experiment, the parent molecule of N-Desmethyl Rilmazolam would be selected in the first quadrupole. Collision-induced dissociation would then generate a characteristic fragmentation pattern. This pattern is compared to that of its precursor, Rilmazolam, to confirm the loss of a methyl group (a mass difference of approximately 14 Da between the parent compounds) and verify the integrity of the core triazolobenzodiazepine structure.
Quantitative analysis is crucial in forensic toxicology. A study involving fatal intoxications with Rilmazafone reported concentrations of its metabolites in femoral blood, providing valuable data for forensic interpretation.[11]
| Case ID | Analyte | Concentration in Femoral Blood (ng/g) |
| Case 1 | Rilmazolam | 7.9[11] |
| N-desmethyl rilmazolam | 65 [11] | |
| di-desmethyl rilmazolam | 170[11] | |
| Case 2 | Rilmazolam | 1.7[11] |
| N-desmethyl rilmazolam | 1.4 [11] | |
| di-desmethyl rilmazolam | 70[11] |
Table 4: Example of Quantitative Findings in Forensic Toxicology Cases.
Confirmatory Synthesis
To finalize the structure elucidation, a reference standard of N-Desmethyl Rilmazolam is required.[12] This is typically achieved through targeted chemical synthesis. A common strategy involves the N-demethylation of a Rilmazolam precursor.[13] The synthetic standard is then analyzed using the same analytical methods (LC-MS/MS, NMR) as the isolated metabolite. An exact match in retention time, mass spectra, and NMR spectra provides unequivocal confirmation of the structure.[12]
References
- 1. N-Desmethyl Rilmazolam | Benchchem [benchchem.com]
- 2. N-Desmethyl Rilmazolam | Benchchem [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Buy N-Desmethyl Rilmazolam [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rilmazafone - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
